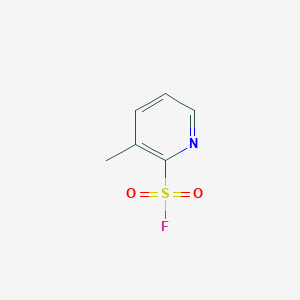
N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging Probe for 5-HT2A Receptors
N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as AC90179, has been studied as a potential imaging probe for 5-HT2A receptors in the brain. A study by Prabhakaran et al. (2006) explored synthesizing and evaluating [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide as a tracer for positron emission tomography (PET). However, the study found that despite its ability to cross the blood-brain barrier, it lacked tracer retention or specific binding, making it unsuitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Anticonvulsant and Pain-Attenuating Properties
The compound has shown potential in the field of neurology, particularly in relation to its anticonvulsant and pain-attenuating properties. King et al. (2011) reported that primary amino acid derivatives, including derivatives of this compound, exhibited pronounced activities in whole animal anticonvulsant models and neuropathic pain models. These findings indicate that derivatives of this compound could be a novel class of anticonvulsants (King et al., 2011).
Brain Peripheral Benzodiazepine Receptors Imaging
In another study, the compound was evaluated for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. Briard et al. (2008) synthesized and tested two aryloxyanilides with high affinity for PBR, which included derivatives of this compound. These compounds showed potential effectiveness in imaging PBR in monkey brains, suggesting their potential use in human subjects (Briard et al., 2008).
Serotonin Type 2C Receptor Inverse Agonist
Dekeyne et al. (2012) studied a compound structurally related to this compound, named S32212, which acts as a serotonin type 2C receptor inverse agonist. This study highlighted its potential as an antidepressant, demonstrating various beneficial effects like reduced immobility time in rats, suppression of aggressive behavior, and normalization of sucrose intake in rats exposed to chronic stress (Dekeyne et al., 2012).
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-8-5-9-21(14-20)27-17-22(25)23-15-18-10-12-24(13-11-18)16-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQKHXNALUFCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
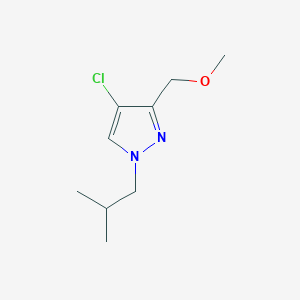
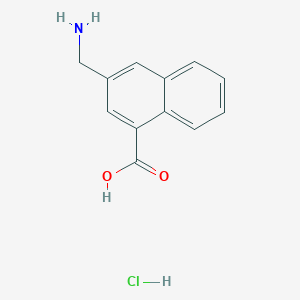

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)

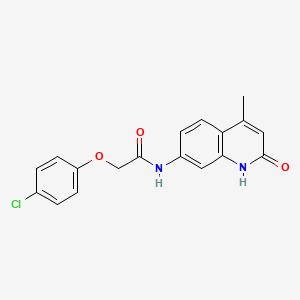

![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)
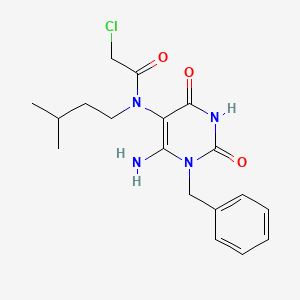
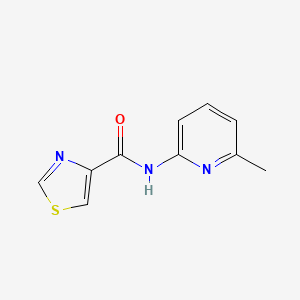
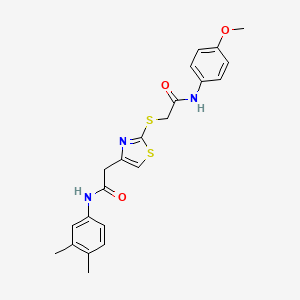

![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)
